4-Iodo-3'-methylbenzophenone
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Overview
Description
4-Iodo-3’-methylbenzophenone, also known as (4-iodophenyl)(3-methylphenyl)methanone, is an organic compound with the molecular formula C14H11IO. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group on the benzophenone structure. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Result of Action
Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3’-methylbenzophenone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of 4-iodobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Palladium-Catalyzed Cross-Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodobenzene is reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 4-Iodo-3’-methylbenzophenone typically employs large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Conducted in aqueous or mixed solvent systems under reflux conditions.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 4-iodo-3’-methylbenzhydrol.
Oxidation: Formation of 4-iodo-3’-methylbenzoic acid.
Scientific Research Applications
4-Iodo-3’-methylbenzophenone has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photochemistry: Utilized in studies of photophysical and photochemical processes, including the investigation of excited state dynamics and photoreduction reactions.
Comparison with Similar Compounds
4-Iodo-4’-methylbenzophenone: Similar structure but with the methyl group on the para position of the benzophenone.
4-Bromo-3’-methylbenzophenone: Similar structure but with a bromine atom instead of iodine.
4-Chloro-3’-methylbenzophenone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 4-Iodo-3’-methylbenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and photophysical properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s electronic properties and reactivity in substitution and cross-coupling reactions.
Properties
IUPAC Name |
(4-iodophenyl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWERDOVMPFEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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